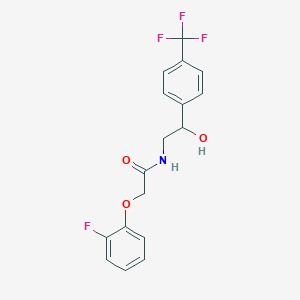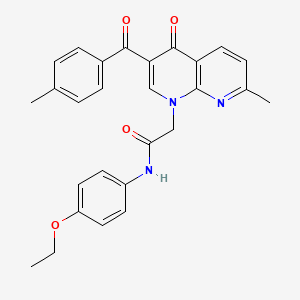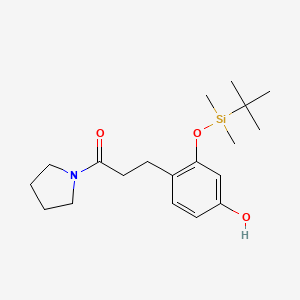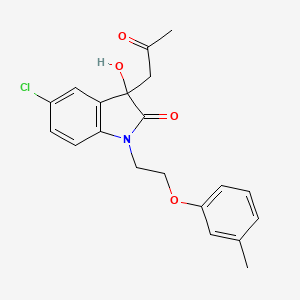![molecular formula C24H29N3O4S B2677218 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 422276-17-3](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. This type of compound is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely require advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound would undergo. Its reactivity would be influenced by factors such as the presence of the quinazolinone ring and other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These could include properties such as solubility, melting point, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-chloro-2-(hexanamido)-3-sulfanylquinazoline, followed by deprotection and oxidation steps.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-chloro-2-(hexanamido)-3-sulfanylquinazoline", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium dithionite", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in hydrochloric acid and cool to 0°C. Add sodium nitrite and stir for 30 minutes.", "Step 2: Add a solution of 4-chloro-2-(hexanamido)-3-sulfanylquinazoline in sodium bicarbonate and stir for 2 hours.", "Step 3: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 4: Deprotect the resulting product with sodium hydroxide in methanol and stir for 2 hours.", "Step 5: Add sodium dithionite and stir for 30 minutes.", "Step 6: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 7: Oxidize the resulting product with hydrogen peroxide in methanol and stir for 2 hours.", "Step 8: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 9: Purify the final product by column chromatography." ] } | |
Numéro CAS |
422276-17-3 |
Formule moléculaire |
C24H29N3O4S |
Poids moléculaire |
455.57 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H29N3O4S/c1-30-20-12-11-17(16-21(20)31-2)13-14-25-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)26-24(27)32/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,28)(H,26,32) |
Clé InChI |
GEGFIPPRHKQXHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)


![(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2677145.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)
![methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate](/img/structure/B2677148.png)


![Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2677154.png)
